(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, which is bonded to a phenylmethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone can be synthesized through the decarboxylation of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid in the presence of cupric acetate monohydrate in refluxing quinoline for 30 minutes, yielding a 98% product . This method is efficient and provides a high yield of the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of a hydroxy group.
(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile: Contains methoxy groups instead of methyl groups.
(3,4-Dimethylphenyl)(phenyl)methanone: Similar structure with different methyl group positions.
Uniqueness
(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
5336-56-1 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-13(9-11(2)14(10)16)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
QIJYMAFYLVUVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.